(S)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13529246
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O3 |
|---|---|
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(4-methylpyridin-2-yl)oxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H22N2O3/c1-11-5-7-16-13(9-11)19-12-6-8-17(10-12)14(18)20-15(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3/t12-/m0/s1 |
| Standard InChI Key | KBZJHMJFXICZEA-LBPRGKRZSA-N |
| Isomeric SMILES | CC1=CC(=NC=C1)O[C@H]2CCN(C2)C(=O)OC(C)(C)C |
| SMILES | CC1=CC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(S)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (C₁₅H₂₂N₂O₃) features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position with a 4-methylpyridin-2-yloxy group. The tert-butyl ester at the 1-position introduces steric bulk, influencing solubility and metabolic stability . The (S)-configuration at the pyrrolidine’s 3-position ensures enantiomeric specificity, a critical factor in interactions with chiral biological targets.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| IUPAC Name | tert-Butyl (3S)-3-[(4-methylpyridin-2-yl)oxy]pyrrolidine-1-carboxylate |
| CAS Number | Not explicitly listed |
| Chiral Centers | 1 (C3 of pyrrolidine) |
The pyridine ring’s electron-deficient nature and the ether linkage facilitate hydrogen bonding and π-π interactions, potentially enhancing binding affinity to biological targets. The tert-butyl group confers lipophilicity, which may improve membrane permeability but could also reduce aqueous solubility—a trade-off requiring optimization in drug design .
Synthesis and Structural Elucidation
Multi-Step Synthetic Pathways
The synthesis of (S)-3-(4-Methyl-pyridin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically follows a multi-step sequence, beginning with the preparation of the pyrrolidine core. A plausible route involves:
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Pyrrolidine Functionalization: Introduction of a hydroxyl group at the 3-position via epoxidation and subsequent ring-opening, followed by resolution to isolate the (S)-enantiomer.
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Ether Formation: Reaction of the pyrrolidine alcohol with 2-chloro-4-methylpyridine under basic conditions to install the pyridinyloxy moiety .
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Ester Protection: Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Epoxidation | mCPBA, CH₂Cl₂, 0°C to RT |
| 2 | Ring-Opening | NH₄OH, H₂O/THF |
| 3 | SN2 Etherification | 2-Chloro-4-methylpyridine, K₂CO₃, DMF |
| 4 | Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ |
Characterization relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The¹H NMR spectrum would display distinct signals for the pyrrolidine protons (δ 3.2–4.0 ppm), pyridine aromatic protons (δ 7.5–8.5 ppm), and tert-butyl singlet (δ 1.4 ppm). High-resolution MS confirms the molecular ion peak at m/z 278.35 .
Comparative Analysis with Structural Analogs
Analog 2: (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
The sulfonate group in this analog improves aqueous solubility but reduces membrane permeability. The (R)-configuration inverses stereoselectivity, likely altering target engagement .
Challenges and Future Directions
Synthetic Hurdles
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Enantiomeric Purity: Achieving >99% enantiomeric excess (ee) requires costly chiral catalysts or chromatographic resolution.
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Functional Group Reactivity: The tert-butyl ester is prone to acidic hydrolysis, necessitating careful handling during synthesis .
Research Priorities
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In Vitro Profiling: Screen against panels of enzymes and receptors to identify primary targets.
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ADMET Studies: Assess absorption, distribution, metabolism, excretion, and toxicity to guide lead optimization.
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Crystallographic Analysis: Resolve ligand-target complexes to inform structure-activity relationship (SAR) studies.
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